molecular formula C17H25NO2 B176931 Tert-butyl 2-benzylpiperidine-1-carboxylate CAS No. 136423-06-8

Tert-butyl 2-benzylpiperidine-1-carboxylate

Cat. No.: B176931
CAS No.: 136423-06-8
M. Wt: 275.4 g/mol
InChI Key: RSMLBZLGNDVECE-UHFFFAOYSA-N
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Description

tert-Butyl 2-benzylpiperidine-1-carboxylate is a piperidine derivative featuring a benzyl substituent at the 2-position and a tert-butyl carbamate group at the 1-position. This compound is widely utilized as a key intermediate in organic synthesis, particularly in pharmaceutical research, where piperidine scaffolds are prevalent due to their bioactivity.

Properties

IUPAC Name

tert-butyl 2-benzylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2/c1-17(2,3)20-16(19)18-12-8-7-11-15(18)13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSMLBZLGNDVECE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60597603
Record name tert-Butyl 2-benzylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136423-06-8
Record name tert-Butyl 2-benzylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boronate Ester Preparation

The synthesis begins with the preparation of a boronate ester intermediate, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate. This compound serves as a coupling partner in subsequent steps.

Cross-Coupling with Aryl Halides

Aryl halides such as 2-bromonitrobenzene undergo Suzuki-Miyaura coupling with the boronate ester under palladium catalysis. For example, reaction conditions include:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)

  • Base : Cs₂CO₃ or K₃PO₄

  • Solvent : Tetrahydrofuran (THF) or acetonitrile

  • Temperature : 60–85°C for 8–24 hours.

The coupling step achieves yields exceeding 90% in optimized cases, with purity confirmed by ¹H NMR and mass spectrometry.

Reduction and Boc Protection

Post-coupling, nitro groups are reduced to amines using H₂/Pd-C or Zn/HCl. The piperidine nitrogen is then protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a tertiary amine base (e.g., triethylamine).

Alternative Route via Reductive Amination

Substrate Preparation

A reductive amination approach starts with tert-butyl benzyl(3-oxopropyl)carbamate. The ketone intermediate is generated via oxidation of a propanol precursor.

Cobalt-Catalyzed Cyclization

Using a cobalt tetraphenylporphyrin ([Co(TPP)]) catalyst and p-toluenesulfonhydrazide (p-TsNHNH₂), the ketone undergoes cyclization to form the piperidine ring. Key conditions include:

  • Solvent : Benzene or toluene

  • Temperature : 60°C

  • Base : Cs₂CO₃

  • Reaction time : 12–24 hours.

This method achieves moderate yields (50–77%) but offers a streamlined pathway by combining cyclization and benzylation in one pot.

Solvent and Temperature Optimization

Critical parameters influencing yield and selectivity include solvent polarity and reaction temperature. Comparative data from patents and journals reveal:

ParameterSuzuki-MiyauraReductive Amination
Solvent THF, acetonitrileBenzene, toluene
Temperature 60–85°C60°C
Yield 90–99%50–77%
Purity >95% (HPLC)85–90% (HPLC)

Polar aprotic solvents like THF enhance coupling efficiency by stabilizing the transition state, while benzene’s low polarity favors cyclization kinetics.

Protective Group Strategies

The tert-butoxycarbonyl (Boc) group is universally employed for nitrogen protection due to its stability under basic conditions and ease of removal with acids (e.g., HCl/dioxane). Alternatives like benzyloxycarbonyl (Cbz) are less favored due to hydrogenolysis risks during benzylation steps.

Purification and Characterization

Final purification typically involves flash chromatography on silica gel with ethyl acetate/hexane gradients (20–40% EtOAc). Key characterization data include:

  • ¹H NMR : δ 1.48 ppm (s, 9H, Boc CH₃), 3.63 ppm (s, 2H, NH₂).

  • HRMS : [M+H]⁺ calculated for C₁₇H₂₅NO₂: 275.1889, observed: 275.1892.

Scalability and Industrial Considerations

Patent WO2014200786 highlights a scalable procedure using:

  • Solvent : Acetonitrile (cost-effective, easy removal)

  • Temperature : 70°C (balances reaction rate and decomposition risk)

  • Catalyst loading : 0.5–1 mol% Pd.

This method achieves kilogram-scale production with >90% yield, demonstrating industrial viability.

Challenges and Limitations

  • Regioselectivity : Competing N- and O-benzylation requires careful base selection (e.g., DIPEA over DMAP).

  • Byproducts : Over-reduction of nitro groups or Boc deprotection under acidic conditions necessitates strict pH control.

Emerging Methodologies

Recent advances include photoinduced C–H functionalization for direct benzylation, avoiding pre-functionalized intermediates. Preliminary studies show promise but require further optimization for piperidine substrates .

Chemical Reactions Analysis

Types of Reactions: : Tert-butyl 2-benzylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

TBZPC has been utilized in various scientific research domains:

Chemistry

  • Building Block for Synthesis : TBZPC serves as a fundamental building block in the synthesis of more complex organic molecules. Its unique structure allows chemists to modify it further to create derivatives with specific properties, enhancing its utility in organic synthesis.

Biology

  • Proteomics Research : TBZPC is employed in proteomics to study protein interactions and functions. It can interact with specific proteins or enzymes, providing insights into biochemical pathways and cellular mechanisms .
  • Monoacylglycerol Lipase Inhibition : Recent studies have highlighted TBZPC's potential as a reversible inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the metabolism of endocannabinoids. Inhibition of MAGL has therapeutic implications for neurodegenerative diseases and cancer treatment, as it can modulate lipid signaling pathways that promote tumor growth .

Pharmaceutical Development

  • Drug Design : The benzylpiperidine fragment, including TBZPC, is recognized as a privileged structure in drug development. It has been linked to the design of new pharmacological agents targeting various diseases, including cancer . For instance, modifications of TBZPC derivatives have shown potential antiproliferative activity against several cancer cell lines .

Case Study 1: MAGL Inhibitors

A study focused on developing a new class of benzylpiperidine derivatives demonstrated that TBZPC derivatives exhibited potent reversible inhibition of MAGL. The compound showed significant antiproliferative effects on human breast and ovarian cancer cells, with IC50 values ranging from 19.9 to 75.3 µM. These findings suggest that TBZPC can be effectively modified to enhance its therapeutic potential against cancer .

Case Study 2: Proteomics Applications

In proteomics research, TBZPC has been used to investigate protein interactions within complex biological systems. By labeling proteins with TBZPC derivatives, researchers can track changes in protein behavior under various conditions, providing valuable data for understanding cellular processes and disease mechanisms .

Mechanism of Action

The mechanism of action of tert-butyl 2-benzylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins and altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

The table below highlights key structural and functional differences between tert-butyl 2-benzylpiperidine-1-carboxylate and related compounds:

Compound Name Structural Feature Molecular Weight (g/mol) Key Properties Applications
This compound 2-Benzyl, 1-tert-butyl carbamate ~307.4* High lipophilicity; stable under basic conditions Pharmaceutical intermediate, chiral resolution
tert-Butyl 2-(5-amino-1H-pyrazol-3-yl)piperidine-1-carboxylate 2-Pyrazolyl (amino group) ~279.3 Enhanced polarity due to amino group; hydrogen-bonding capability Drug design (targeting enzymes/receptors)
tert-Butyl (2R,5R)-5-(3-azidopropoxy)-2-benzylpiperidine-1-carboxylate 5-Azidopropoxy, 2-benzyl 374.5 Reactive azide group; moderate solubility in organic solvents Bioconjugation (e.g., click chemistry)
tert-Butyl 4-(2-methylbenzoyl)piperidine-1-carboxylate 4-(2-Methylbenzoyl) ~317.4 Increased steric bulk; ketone functionality Probing enzyme active sites or polymer synthesis

*Estimated based on analogous structures in and .

Key Observations:
  • Substituent Effects: The benzyl group in the target compound enhances lipophilicity, favoring interactions with hydrophobic biological targets. tert-Butyl carbamates universally improve stability, but reactivity varies: the azide derivative decomposes under acidic conditions (releasing isobutylene gas) , while the pyrazolyl variant may exhibit reduced thermal stability due to amino group reactivity .
  • Synthetic Utility :

    • The target compound’s benzyl group facilitates chiral resolution in asymmetric synthesis, as demonstrated in ’s stereoselective derivatization.
    • Azide-containing analogs (e.g., ) are pivotal in bioconjugation, leveraging Huisgen cycloaddition for labeling biomolecules .

Biological Activity

Tert-butyl 2-benzylpiperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including mechanisms of action, cytotoxicity, and therapeutic applications, supported by data tables and case studies.

Chemical Structure

The compound features a piperidine ring substituted with a tert-butyl and a benzyl group, which contributes to its lipophilicity and interaction with biological targets. The structure can be represented as follows:

C1C2C3C4C5C6C7C8C9C10C11C12\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5\text{C}_6\text{C}_7\text{C}_8\text{C}_9\text{C}_{10}\text{C}_{11}\text{C}_{12}

Research indicates that compounds similar to this compound may inhibit essential proteins involved in cellular processes. For instance, studies have shown that derivatives can act as inhibitors of the FtsZ protein, crucial for bacterial cell division. This inhibition leads to cell death, making it a valuable target for antibiotic development .

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various bacterial strains. A study highlighted its effectiveness in altering bacterial morphology by inhibiting FtsZ, leading to aberrant division septum localization .

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus64 µg/mL
Escherichia coli>250 µM

Cytotoxicity

The cytotoxic effects of this compound were evaluated using human adenocarcinomic alveolar basal epithelial cells (A549). The results indicated no significant cytotoxicity at concentrations up to 64 µg/mL after 7 hours of exposure .

Concentration (µg/mL) Cell Viability (%)
0100
6498
Control (α-hemolysin)~30

Cancer Therapy

Recent studies have explored the potential of piperidine derivatives in cancer therapy. For example, certain derivatives have shown promising results in inducing apoptosis in tumor cells, outperforming established chemotherapeutics like bleomycin .

Neuroprotective Effects

This compound has been investigated for its neuroprotective properties, particularly in relation to Alzheimer's disease. It has been suggested that such compounds can inhibit acetylcholinesterase (AChE), thereby enhancing cholinergic transmission and potentially alleviating symptoms associated with neurodegeneration .

Study on Anticancer Activity

In a comparative study involving various piperidine derivatives, this compound was evaluated for its ability to induce apoptosis in FaDu hypopharyngeal tumor cells. The compound exhibited significant cytotoxicity compared to control groups, indicating its potential as an anticancer agent .

Neuroprotective Study

Another study focused on the neuroprotective effects of piperidine derivatives against oxidative stress in neuroblastoma cell lines. Results indicated that certain derivatives could penetrate the blood-brain barrier and exhibit low neurotoxicity while effectively inhibiting AChE .

Q & A

Q. What are the standard synthetic routes for tert-butyl 2-benzylpiperidine-1-carboxylate, and how are Boc protection strategies applied?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common method involves Boc (tert-butoxycarbonyl) protection of the piperidine nitrogen, followed by benzylation at the 2-position. For example, tert-butyl dicarbonate is used to introduce the Boc group under basic conditions (e.g., triethylamine in dichloromethane at 0–20°C), ensuring regioselectivity and preventing side reactions . Post-functionalization (e.g., benzylation) is then performed using benzyl halides or cross-coupling reagents. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Key safety measures include:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 masks) is advised if dust or aerosols form .
  • Ventilation: Use fume hoods during synthesis or handling to mitigate inhalation risks .
  • Spill Management: Absorb spills with inert materials (e.g., sand, vermiculite) and dispose as hazardous waste .
  • Emergency Procedures: For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry (e.g., benzyl group integration at δ 7.2–7.4 ppm, tert-butyl singlet at δ 1.4 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H⁺] at m/z 290.2) .
  • Infrared (IR) Spectroscopy: Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of Boc group) confirm functional groups .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound?

  • Catalyst Selection: Use DMAP (4-dimethylaminopyridine) to accelerate Boc protection by activating tert-butyl dicarbonate .
  • Temperature Control: Maintain low temperatures (0–5°C) during benzylation to minimize side reactions like over-alkylation .
  • Solvent Choice: Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reaction rates and solubility .
  • Monitoring Progress: TLC (Rf ~0.5 in 3:1 hexane/ethyl acetate) or in-situ IR tracks intermediate formation .

Q. What crystallographic strategies resolve structural ambiguities in this compound derivatives?

  • Single-Crystal X-Ray Diffraction: Use SHELXL for refinement, leveraging hydrogen-bonding patterns (e.g., C=O⋯H-N interactions) to determine molecular packing .
  • Graph Set Analysis: Apply Etter’s formalism to classify hydrogen-bond motifs (e.g., R₂²(8) rings) and predict supramolecular assembly .
  • Twinned Data Refinement: For challenging crystals (e.g., twinned or high-disorder), employ SHELXD/SHELXE to resolve phase problems .

Q. How should researchers address contradictions in toxicity or stability data for this compound?

  • Gap Analysis: Cross-reference SDS entries (e.g., Key Organics’ "no data available" for chronic toxicity ) with experimental assays (e.g., Ames test for mutagenicity).
  • Stability Studies: Conduct accelerated degradation tests (40°C/75% RH for 1–3 months) to assess hydrolytic susceptibility of the Boc group .
  • Computational Modeling: Use QSAR (Quantitative Structure-Activity Relationship) tools to predict ecotoxicological endpoints (e.g., LC50 for aquatic organisms) .

Methodological Notes

  • Synthesis Troubleshooting: Low yields may arise from moisture-sensitive intermediates; ensure anhydrous conditions using molecular sieves .
  • Data Interpretation: Overlapping NMR signals (e.g., piperidine protons) can be resolved via COSY or NOESY experiments .
  • Crystallization: Optimize crystal growth by slow evaporation in ethyl acetate/hexane mixtures (3:1) at 4°C .

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